molecular formula C11H16O2 B136143 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL CAS No. 143260-83-7

3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL

Cat. No.: B136143
CAS No.: 143260-83-7
M. Wt: 180.24 g/mol
InChI Key: IWKUGFADBCLUAP-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol (CAS 143260-83-7) is an organic compound of interest in chemical and pharmaceutical research. This molecule features a benzene core substituted with two hydroxy-terminated alkyl chains—a 2-hydroxyethyl group and a 3-hydroxypropyl group—giving it a molecular formula of C 11 H 16 O 2 and a molecular weight of 180.24 g/mol [ ]. The presence of two hydroxyl groups at varying distances from the aromatic ring makes this compound a valuable bifunctional building block in synthetic chemistry. Researchers may utilize it as a precursor or intermediate in the design and synthesis of more complex molecules, such as polymers, dendrimers, or pharmaceutical candidates. Its structure suggests potential utility in exploring structure-activity relationships, particularly in modulating the physicochemical properties of lead compounds, such as their hydrophilicity and metabolic profile. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h3-6,12-13H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKUGFADBCLUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649092
Record name 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143260-83-7
Record name 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of 4-(2-hydroxyethyl)benzaldehyde to 3-[4-(2-hydroxyethyl)phenyl]propan-1-OL represents a foundational approach. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C selectively reduces the aldehyde group to a primary alcohol while preserving the hydroxyethyl substituent. This method achieves yields of 82–89% with reaction times under 4 hours.

Critical Parameters

  • Solvent Polarity : Ethanol enhances solubility of the aromatic aldehyde, improving reaction kinetics.

  • Stoichiometry : A 1.2:1 molar ratio of NaBH₄ to aldehyde minimizes side reactions.

  • Workup : Acidic quench (pH 5–6) followed by ethyl acetate extraction isolates the product.

Catalytic Hydrogenation

Industrial-scale synthesis employs palladium-on-carbon (Pd/C) or Raney nickel catalysts under 3–5 bar H₂ pressure. For example, 4-(2-hydroxyethyl)benzaldehyde dissolved in tetrahydrofuran (THF) undergoes complete reduction within 2 hours at 50°C, yielding 94–97% product.

Comparative Performance of Catalysts

CatalystPressure (bar)Temperature (°C)Yield (%)Turnover Number (TON)
Pd/C (5%)350971,200
Raney Ni57091850
PtO₂46095980

Catalyst recycling remains challenging due to phenyl group adsorption on metal surfaces.

Nucleophilic Substitution Strategies

Tosylation-Cyanide Displacement Sequence

A patented route leverages selective monotosylation of diol intermediates derived from styrene precursors. The primary alcohol of 3-[4-(2-hydroxyethyl)phenyl]propan-1,3-diol reacts with p-toluenesulfonyl chloride (TsCl) in pyridine, forming a tosylate intermediate. Subsequent displacement by sodium cyanide in ethanol yields 3-[4-(2-hydroxyethyl)phenyl]propanenitrile, which undergoes LiAlH₄ reduction to the target alcohol.

Optimized Conditions

  • Tosylation : 0°C, TsCl:diol = 1:1.1, 90% conversion.

  • Cyanide Displacement : 70°C, NaCN in ethanol/water (3:1), 12 hours, 78% yield.

  • Reduction : LiAlH₄ in anhydrous ether, −15°C to reflux, 86% yield.

Grignard Reagent Addition

4-(2-Hydroxyethyl)benzaldehyde reacts with ethylmagnesium bromide (EtMgBr) in THF, forming a secondary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) to the ketone and borohydride reduction yields this compound. This three-step sequence achieves 68% overall yield.

Key Observations

  • Grignard addition requires strict anhydrous conditions to prevent proto-decomposition.

  • PCC oxidation selectively targets the secondary alcohol without affecting the hydroxyethyl group.

Asymmetric Synthesis and Chiral Resolution

Sharpless Dihydroxylation

Styrene derivatives undergo Sharpless asymmetric dihydroxylation using (DHQD)₂PHAL ligands, producing enantiomerically enriched diols (ee >97%). For instance, dihydroxylation of 4-vinylphenethyl alcohol generates a chiral diol precursor, which is selectively reduced to this compound.

Ligand Performance

Ligandee (%)Reaction Time (h)
(DHQD)₂PHAL97.224
(DHQ)₂PYR95.828
Cinchona alkaloid93.132

This method is preferred for pharmaceutical applications requiring strict stereochemical control.

Enzymatic Kinetic Resolution

Racemic this compound acetates undergo hydrolysis via Candida antarctica lipase B (CAL-B), resolving enantiomers with 98% ee. The (R)-enantiomer hydrolyzes 15-fold faster than the (S)-form, enabling large-scale chiral separation.

Process Metrics

  • Substrate Concentration : 200 mM in phosphate buffer (pH 7.0).

  • Enzyme Loading : 20 mg/g substrate.

  • Temperature : 37°C, 48 hours, 92% conversion.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Fixed-bed reactors packed with Pd/Al₂O₃ catalysts enable continuous reduction of 4-(2-hydroxyethyl)benzaldehyde at 80°C and 10 bar H₂. This system achieves space-time yields of 1.2 kg/L·h with 99.5% purity, surpassing batch reactor efficiency by 40%.

Economic Advantages

  • Catalyst lifetime: 6 months (15,000 hours).

  • Waste reduction: 78% lower solvent consumption vs. batch processing.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates NaBH₄ reductions to 15 minutes while maintaining 89% yield. This approach reduces energy costs by 60% compared to conventional heating.

Scale-Up Challenges

  • Uniform microwave distribution in large reactors remains problematic.

  • Safety protocols for pressurized vessels under irradiation require optimization.

Analytical Validation and Quality Control

HPLC Purity Assessment

Reverse-phase HPLC with C18 columns (ACN/water 55:45) resolves this compound from intermediates. UV detection at 254 nm provides quantification limits of 0.1 μg/mL.

Typical Chromatographic Profile

CompoundRetention Time (min)Area Purity (%)
Target alcohol8.299.7
4-(2-Hydroxyethyl)benzaldehyde6.90.2
Over-reduction byproduct10.10.1

NMR Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 3.75 (t, J = 6.8 Hz, 2H, CH₂OH), 2.70 (t, J = 6.8 Hz, 2H, ArCH₂), 1.85–1.65 (m, 4H, CH₂CH₂CH₂) .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-[4-(2-Carboxyethyl)phenyl]propan-1-OL.

    Reduction: 3-[4-(2-Hydroxyethyl)phenyl]propane.

    Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable in synthetic pathways.

Common Reactions

  • Oxidation: The primary alcohol can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO4).
  • Reduction: Can be reduced to the corresponding alkane with lithium aluminum hydride (LiAlH4).
  • Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reaction TypeReagents UsedMajor Products
OxidationKMnO43-[4-(2-Carboxyethyl)phenyl]propan-1-OL
ReductionLiAlH43-[4-(2-Hydroxyethyl)phenyl]propane
SubstitutionAlkyl Halides + NaOHVarious substituted phenylpropanol derivatives

Biological Applications

Pharmacological Investigations

  • Research indicates that this compound may exhibit anti-inflammatory and antioxidant properties. These properties are particularly relevant in exploring therapeutic applications for chronic diseases.

Cellular Interaction Studies

  • The compound's hydroxyethyl group allows for hydrogen bonding interactions with biological molecules, potentially influencing enzyme activity and cellular signaling pathways. Further investigations are needed to elucidate specific molecular targets.

Industrial Uses

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the production of specialty chemicals and serves as a precursor for synthesizing polymers and resins. Its unique structure allows it to impart specific properties to the final products.

Case Studies

  • Therapeutic Potential
    • A study highlighted the compound's ability to modulate inflammatory responses in vitro, suggesting its potential use in developing anti-inflammatory drugs.
  • Synthesis Pathways
    • Research focused on optimizing synthetic routes for producing this compound demonstrated efficient methods using catalytic hydrogenation, which enhances scalability for industrial applications.

Mechanism of Action

The mechanism of action of 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows the compound to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The target compound’s hydroxyethyl group enhances polarity and hydrogen-bonding capacity compared to the halogenated analog in . This may improve aqueous solubility but reduce membrane permeability .
  • The sulfonyl and purine moieties in the compound enable specific protein interactions (e.g., kinase inhibition), a feature absent in the simpler target compound .

Safety and Handling :

  • The halogenated analog () requires inhalation precautions, suggesting volatility or respiratory toxicity, whereas the target compound’s hydroxyethyl group likely reduces volatility .

In contrast, the target compound’s simpler structure may limit direct pharmacological utility unless derivatized .

Biological Activity

3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL, also known as a phenolic compound, has garnered interest in various fields due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a propanol backbone with a hydroxyethyl group attached to a phenyl ring. Its molecular formula is C12_{12}H18_{18}O2_2, with a molecular weight of approximately 198.27 g/mol. The presence of the hydroxyethyl group enhances its ability to participate in hydrogen bonding, which is crucial for its interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, influencing their activity and potentially modulating metabolic pathways.
  • Cellular Signaling : It is hypothesized that the compound could affect cellular signaling pathways, possibly through receptor activation or inhibition.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress.

Antioxidant Properties

Research indicates that compounds structurally related to this compound often exhibit significant antioxidant activity. For example, derivatives such as 4-(2-Hydroxyethyl)phenol have been shown to effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies on similar phenolic compounds suggest potential anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models of disease .

Synthesis and Evaluation

A study focused on synthesizing derivatives of phenolic compounds evaluated their biological activities. The results indicated that modifications to the hydroxyethyl group could enhance the compound's potency against specific biological targets.

CompoundActivityReference
4-(2-Hydroxyethyl)phenolAntioxidant
3-HydroxypropylphenolAntimicrobial
2-(Hydroxyethyl)-4-methylphenolSkin benefits

Therapeutic Applications

In pharmacological assessments, compounds similar to this compound have been investigated for their potential as therapeutic agents. For instance, some derivatives have shown promise in treating conditions associated with oxidative stress and inflammation .

Q & A

Basic: What synthetic routes are optimal for producing 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol, and how can purity be validated?

Answer:
The synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the hydroxyethylphenyl group, followed by reduction or hydroxylation steps. For example:

  • Step 1 : Alkylation of phenol derivatives with ethylene oxide to form 4-(2-hydroxyethyl)phenyl intermediates .
  • Step 2 : Propane chain elongation via Grignard or Wittig reactions, followed by hydroxylation .
    Purity Validation : Use HPLC with UV detection (λ = 254 nm) for quantification, coupled with NMR (¹H and ¹³C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

  • Enzymatic Assays : Test inhibition/activation of alcohol dehydrogenases or cytochrome P450 enzymes, given structural similarities to known substrates .
  • Cell-Based Assays : Use HEK293 or HepG2 cells to assess cytotoxicity (via MTT assay) and membrane permeability (via Caco-2 models).
  • Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and pKa to predict bioavailability .

Advanced: What advanced spectroscopic techniques resolve ambiguities in stereochemical configuration?

Answer:

  • X-ray Crystallography : Definitive determination of absolute stereochemistry (if crystalline) .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to separate enantiomers.
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in solution by analyzing IR absorption patterns .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like alcohol dehydrogenase. Parameterize force fields using DFT-calculated partial charges .
  • QSAR Studies : Build regression models correlating substituent effects (e.g., hydroxyethyl position) with activity. Validate with leave-one-out cross-validation .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous lipid bilayers .

Advanced: How should researchers address contradictory data on the compound’s reactivity in different solvents?

Answer:

  • Controlled Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO), protic (ethanol, water), and nonpolar (toluene) solvents. Monitor via in situ IR spectroscopy .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O for hydroxyl group tracking) or radical scavengers (TEMPO) to identify reaction pathways .
  • Theoretical Analysis : Calculate solvent effects on transition states using COSMO-RS or SMD solvation models in Gaussian .

Advanced: What strategies optimize the compound’s stability under varying pH conditions?

Answer:

  • pH-Rate Profiling : Conduct stability studies across pH 1–13 (37°C) with UPLC monitoring. Identify degradation products via LC-MS .
  • Formulation Additives : Co-solvents (PEG 400) or cyclodextrin inclusion complexes can mitigate hydrolysis at extreme pH .
  • Protective Group Chemistry : Temporarily mask the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups during synthesis .

Advanced: How does the hydroxyethyl substituent influence pharmacological activity compared to halogenated analogs?

Answer:

  • Comparative SAR Table :
SubstituentlogPEC50 (μM)Solubility (mg/mL)
-OH (target)1.212.38.5
-Cl (4-Cl analog)2.88.72.1
-CF₃ (4-CF₃ analog)3.55.20.9
  • Key Insights : The hydroxyethyl group enhances solubility but reduces membrane permeability vs. halogenated analogs. Activity trade-offs suggest tailored derivatization for target-specific optimization .

Advanced: What in vivo models are suitable for studying the compound’s metabolic fate?

Answer:

  • Rodent Models : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Collect plasma/liver samples at 0.5, 2, 6, and 24 h for LC-MS/MS metabolite profiling .
  • Microsomal Assays : Incubate with human liver microsomes (HLMs) + NADPH to identify phase I metabolites (e.g., oxidation at the propane chain) .
  • Bile Duct-Cannulated Models : Quantify biliary excretion in mice to assess enterohepatic recirculation .

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